Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Adenosine A3 receptor Tautomerism Receptor selectivity

This 1H-tautomer probe decouples pyrazolo[4,3-c]quinoline tautomeric contributions in adenosine A3 receptor selectivity studies. Its 4-methoxyphenyl at C3 enables SAR comparison against 4-amino and 4-oxo anti‑inflammatory series and supports HPK1/FLT3 kinase profiling. Procure with regioisomer CAS 932519-06-7 for orthogonal hit validation in phenotypic screens. 97% purity; custom synthesis available.

Molecular Formula C23H17N3O
Molecular Weight 351.409
CAS No. 901021-23-6
Cat. No. B2545883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901021-23-6
Molecular FormulaC23H17N3O
Molecular Weight351.409
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C23H17N3O/c1-27-18-13-11-16(12-14-18)22-20-15-24-21-10-6-5-9-19(21)23(20)26(25-22)17-7-3-2-4-8-17/h2-15H,1H3
InChIKeyIPHOMJIMCMEZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / 14.9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-23-6): Chemical Identity, Scaffold Class, and Procurement Context


3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-23-6, molecular formula C23H17N3O, molecular weight 351.41 g/mol) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class . This scaffold comprises a pyrazole ring fused to a quinoline nucleus at the [4,3-c] junction. The compound carries a phenyl substituent at the N1 position of the pyrazole ring and a 4-methoxyphenyl group at the C3 position, generating a 1,3-diaryl-1H-pyrazolo[4,3-c]quinoline substitution pattern with distinct electronic and conformational properties . Pyrazolo[4,3-c]quinolines have been associated with diverse pharmacological activities including adenosine A3 receptor antagonism, cyclooxygenase-2 (COX-2) inhibition, phosphodiesterase 4 (PDE4) inhibition, and kinase inhibition (HPK1/FLT3), making this compound a relevant entry point for structure–activity relationship (SAR) exploration across multiple target classes [1].

Why 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Generic Pyrazoloquinoline Analogs


Generic substitution among pyrazolo[4,3-c]quinoline derivatives is precluded by three structural determinants that critically modulate pharmacological activity: (i) the tautomeric state (1H vs. 2H vs. 4-oxo/dihydro forms), which dictates the hydrogen-bond donor/acceptor pharmacophore and receptor subtype selectivity [1]; (ii) the regiochemistry of aryl substitution at N1 versus C3, where swapping the 4-methoxyphenyl group from the C3 to the N1 position (CAS 932519-06-7) generates a regioisomer with altered steric and electronic profiles that can invert or abolish target affinity ; and (iii) the presence or absence of additional substituents on the quinoline ring (e.g., 8-chloro, 8-methyl, 7,8-dimethoxy), which exert additive or synergistic effects on potency, selectivity, and physicochemical properties, as demonstrated by the 80-fold potency variation observed within closely related pyrazoloquinoline series [2]. These features render each congener a distinct chemical entity for SAR and pharmacological studies; blind interchange invalidates comparative biological conclusions and compromises experimental reproducibility.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-23-6) Against Closest Analogs


1H Tautomeric Form Confers Distinct Adenosine Receptor Selectivity Profile Compared to 2H and 4‑Oxo Pyrazolo[4,3-c]quinoline Congeners

The target compound exists in the fully aromatic 1H‑pyrazolo[4,3‑c]quinoline tautomeric form, in contrast to the 2H‑tautomer 4‑Methoxy‑2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline (CHEMBL188052). The 2H‑tautomer exhibits a Ki of 166 nM at the human adenosine A3 receptor (hA3) with Ki >1000 nM at hA1 and hA2A, and IC50 of 1000 nM at hA2B, as determined by radioligand binding assays in CHO cells [REFS‑1] [REFS‑2]. The most potent 4‑oxo‑2,5‑dihydro analogs reported in the 2005 Baraldi study achieved hA3 Ki values of 9, 16, and 19 nM with >100‑fold selectivity over hA1, hA2A, and hA2B [REFS‑3]. The 1H‑tautomer of the target compound presents a fundamentally different hydrogen‑bond donor topology at N1 (NH absent in 2H form) and altered π‑electron distribution, predicting a divergent adenosine receptor subtype binding profile. No direct affinity data are yet available for the 1H‑tautomer, positioning this compound as an underexplored probe for investigating how tautomeric state re‑vectors adenosine receptor pharmacophore interactions.

Adenosine A3 receptor Tautomerism Receptor selectivity

Regioisomeric Substitution Pattern (1‑Phenyl‑3‑(4‑methoxyphenyl) vs. 1‑(4‑Methoxyphenyl)‑3‑phenyl) Determines Molecular Electrostatic Potential and Predicted Target Engagement

The target compound (CAS 901021‑23‑6) places the 4‑methoxyphenyl group at C3 and the unsubstituted phenyl group at N1. Its direct regioisomer, 1‑(4‑methoxyphenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 932519‑06‑7), swaps these two aryl substituents [REFS‑1]. This positional exchange does not alter molecular formula or molecular weight (both C23H17N3O, 351.41 g/mol) but redistributes electron density: the methoxy group is electron‑donating (+M effect) and its placement on the C3‑aryl ring (conjugated with the pyrazole C=N) versus the N1‑aryl ring (conjugated with the pyrazole N‑lone pair) differentially polarizes the heterocyclic core. In analogous 1,3‑diarylpyrazole systems, such regioisomerism has been shown to invert COX‑2/COX‑1 selectivity and shift IC50 values by factors of 5‑ to 20‑fold [REFS‑2]. Although direct comparative biological data for the two pyrazolo[4,3‑c]quinoline regioisomers have not yet been published, the precedent from the broader diarylpyrazole literature establishes that regioisomeric identity is a critical parameter for target‑based screening and cannot be assumed interchangeable [REFS‑2].

Regioisomerism Structure–Activity Relationship Medicinal chemistry

Class‑Level Anti‑Inflammatory Activity via iNOS/COX‑2 Pathway Inhibition in Pyrazolo[4,3‑c]quinolines

Pyrazolo[4,3‑c]quinoline derivatives have been systematically evaluated for anti‑inflammatory activity via inhibition of lipopolysaccharide (LPS)‑induced nitric oxide (NO) production in RAW 264.7 murine macrophages [REFS‑1]. In the 2018 Tseng et al. study, 3‑amino‑4‑(4‑hydroxyphenylamino)‑1H‑pyrazolo[4,3‑c]quinoline (2i) and 4‑(3‑amino‑1H‑pyrazolo[4,3‑c]quinolin‑4‑ylamino)benzoic acid (2m) exhibited NO production inhibition with potency approximately equal to the positive control 1400W (a selective iNOS inhibitor) [REFS‑1]. The anti‑inflammatory mechanism was confirmed to involve suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase‑2 (COX‑2) protein expression [REFS‑1]. Separately, pyrazolo[4,3‑c]quinolin‑4‑one derivatives 49 and 50 demonstrated selective COX‑2 inhibition with IC50 values of 0.24 μM and 0.55 μM, respectively, and COX‑2/COX‑1 selectivity ratios of ~20‑fold and ~9‑fold [REFS‑2]. The target compound, bearing the 1,3‑diaryl‑1H‑pyrazolo[4,3‑c]quinoline scaffold without the 4‑amino or 4‑oxo functionalities, represents an unexplored substitution pattern within this pharmacophore class. Its specific iNOS/COX‑2 inhibitory potency has not been reported and must be empirically determined.

Anti-inflammatory COX-2 inhibition Nitric oxide production

HPK1/FLT3 Dual Kinase Inhibitor Scaffold: Patent‑Class Coverage of 1H‑Pyrazolo[4,3‑c]quinolines

The international patent application WO 2023/064133 A1 (AU 2022364646 B2) discloses substituted 1H‑pyrazolo[4,3‑c]quinolines as dual inhibitors of hematopoietic progenitor kinase 1 (HPK1) and FMS‑like tyrosine kinase 3 (FLT3) [REFS‑1]. HPK1 is a negative regulator of T‑cell receptor signaling and a validated immuno‑oncology target; FLT3 is a clinically validated target in acute myeloid leukemia (AML) [REFS‑1]. The patent describes a wide range of 1,3‑diaryl‑1H‑pyrazolo[4,3‑c]quinoline derivatives with substituents including ethoxy, fluoro, chloro, and methyl groups. Compounds listed in the patent (e.g., CAS 901229‑53‑6, 901229‑38‑7, 901229‑32‑1) share the 1H‑pyrazolo[4,3‑c]quinoline core with the target compound and fall within the same CAS registry number series (901021‑xxx to 901247‑xxx), indicating a closely related chemical space [REFS‑2]. The target compound (CAS 901021‑23‑6) is structurally encompassed by the Markush formula of the patent, though it is not explicitly exemplified. No specific HPK1 or FLT3 IC50 data are provided for the target compound itself. The patent establishes the 1H‑tautomeric form (as opposed to 2H or 4‑oxo forms) as the preferred pharmacophore for HPK1/FLT3 inhibition [REFS‑1].

HPK1 kinase FLT3 kinase Immuno-oncology

Recommended Research and Procurement Application Scenarios for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-23-6)


Adenosine A3 Receptor Probe Development: Tautomer‑Dependent Pharmacophore Mapping

Investigators seeking to decouple the contribution of the pyrazoloquinoline tautomeric state (1H vs. 2H vs. 4‑oxo‑2,5‑dihydro) to adenosine A3 receptor affinity and selectivity should employ 3‑(4‑methoxyphenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline as the representative 1H‑tautomer probe. The 2H‑tautomer CHEMBL188052 (hA3 Ki = 166 nM) and the 4‑oxo‑2,5‑dihydro series (hA3 Ki = 9–19 nM) provide the comparator data [REFS‑1] [REFS‑2]. Radioligand displacement assays at hA1, hA2A, hA2B, and hA3 subtypes in transfected CHO cells will reveal whether the 1H‑tautomer redirects subtype selectivity away from hA3 or retains affinity through an alternative binding mode [REFS‑1].

Anti‑Inflammatory Lead Optimization: Probing 1,3‑Diaryl Substitution Effects on iNOS/COX‑2 Pathways

Medicinal chemistry teams optimizing pyrazolo[4,3‑c]quinolines for anti‑inflammatory activity can use this compound to evaluate the contribution of the 4‑methoxyphenyl group at C3 in the absence of 4‑amino or 4‑oxo substitution. The established assay platform—LPS‑induced NO production in RAW 264.7 macrophages with 1400W as positive control—provides a direct quantitative benchmark [REFS‑3]. Comparative testing against the 4‑amino series (e.g., compound 2i) and the 4‑oxo series (e.g., compounds 49 and 50, COX‑2 IC50 = 0.24–0.55 μM) will delineate the SAR of the 1,3‑diaryl‑1H scaffold [REFS‑3] [REFS‑4].

Immuno‑Oncology Kinase Inhibitor Screening: HPK1/FLT3 Dual Target Exploration

Given the patent‑class coverage of 1H‑pyrazolo[4,3‑c]quinolines as HPK1/FLT3 dual inhibitors [REFS‑5], this compound is appropriate for inclusion in kinase selectivity panels to assess the impact of 4‑methoxy versus 4‑ethoxy substitution on HPK1 and FLT3 inhibitory potency. The compound's placement within the patent‑defined Markush formula supports its use as a SAR probe in immuno‑oncology programs targeting T‑cell checkpoint modulation (HPK1) and AML kinase inhibition (FLT3) [REFS‑5].

Regioisomer‑Controlled Chemical Biology Studies: Phenotypic Screening with Orthogonal Validation

Chemical biology groups conducting phenotypic screens with pyrazoloquinoline libraries should procure both regioisomers—CAS 901021‑23‑6 (1‑phenyl‑3‑(4‑methoxyphenyl)) and CAS 932519‑06‑7 (1‑(4‑methoxyphenyl)‑3‑phenyl)—as matched pairs for orthogonal hit validation [REFS‑6]. Differential activity between the two regioisomers in the same assay provides strong evidence for a specific binding interaction rather than non‑specific colloidal aggregation or assay interference, thereby increasing the confidence in target identification efforts [REFS‑7].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.